molecular formula C8H7ClINS B14653804 5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide CAS No. 50609-27-3

5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide

Cat. No.: B14653804
CAS No.: 50609-27-3
M. Wt: 311.57 g/mol
InChI Key: FRXFHHOBYLFWKG-UHFFFAOYSA-M
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Description

5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 1st position of the benzothiazole ring, with an iodide ion as a counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide typically involves the reaction of 5-chloro-2-mercaptobenzothiazole with methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone or acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 5th position can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of 5-substituted benzothiazoles.

    Oxidation: Formation of benzothiazole sulfoxides or sulfones.

    Reduction: Formation of dihydrobenzothiazoles.

Scientific Research Applications

5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research in drug development.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylbenzothiazole
  • 1-Methyl-2,1-benzothiazol-1-ium iodide
  • 5-Chloro-1-methylimidazole

Uniqueness

5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methyl group on the benzothiazole ring, along with the iodide counterion, makes it particularly useful in various synthetic and research applications.

Properties

CAS No.

50609-27-3

Molecular Formula

C8H7ClINS

Molecular Weight

311.57 g/mol

IUPAC Name

5-chloro-1-methyl-2,1-benzothiazol-1-ium;iodide

InChI

InChI=1S/C8H7ClNS.HI/c1-10-8-3-2-7(9)4-6(8)5-11-10;/h2-5H,1H3;1H/q+1;/p-1

InChI Key

FRXFHHOBYLFWKG-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C2C=CC(=CC2=CS1)Cl.[I-]

Origin of Product

United States

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